molecular formula C9H9Cl B1582996 Cinnamyl chloride CAS No. 21087-29-6

Cinnamyl chloride

Cat. No.: B1582996
CAS No.: 21087-29-6
M. Wt: 152.62 g/mol
InChI Key: IWTYTFSSTWXZFU-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl chloride (C₉H₉Cl), an allylic chloride with a conjugated aromatic ring, is a versatile intermediate in pharmaceuticals, fragrances, and polymer synthesis . It is synthesized from cinnamaldehyde or via hydrolysis of natural esters in storax and cinnamon . Structurally, the compound features a chlorine atom at the allylic position, enabling nucleophilic substitutions and cross-coupling reactions. Its solvolysis behavior, catalytic applications, and reactivity in organic transformations have been extensively studied, often in comparison with structurally related compounds such as cinnamyl bromide, allyl halides, and cinnamoyl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound primarily utilizes the reaction of cinnamyl alcohol with thionyl chloride due to its simplicity, high yield, and reduced environmental impact. The process involves the use of a tail gas absorption apparatus to manage waste gases produced during the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

    Cinnamyl amines: Formed through nucleophilic substitution.

    Cinnamyl aldehyde and cinnamic acid: Formed through oxidation.

Scientific Research Applications

Organic Synthesis

Cinnamyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, such as:

  • Electrocarboxylation : Recent studies have demonstrated that this compound can be effectively used in the electrocarboxylation process to produce carboxylic acids. A copper-silver composite catalyst has been shown to yield high selectivity and efficiency in this transformation, achieving up to 98% yield at low temperatures (0°C) .
  • Synthesis of Cyclopropanes : this compound has been utilized as a precursor for the diastereoselective synthesis of anti-chloro-cyclopropanes. This process employs visible light photocatalysis, allowing for high selectivity and yields of cyclopropane derivatives from various substituted cinnamyl chlorides .

Materials Science

This compound is also applied in the development of advanced materials, particularly in creating bio-inspired polymers:

  • Photocrosslinkable Polymers : this compound can be reacted with starch to create starch-cinnamyl ethers that exhibit photocrosslinking properties. These materials are characterized by their ability to form covalent bonds upon UV irradiation, making them suitable for biodegradable packaging applications. The degree of substitution can be controlled to tailor the properties of the resulting films .
  • Smart Materials : The incorporation of cinnamyl moieties into polymer matrices has led to the development of smart materials that respond to external stimuli like light and heat. These materials are eco-friendly alternatives to traditional toxic compounds and have potential applications in various fields, including tissue engineering and organic electronics .

Catalysis

This compound plays a pivotal role in catalysis:

  • Grignard Reagents : It is used in the preparation of Grignard reagents, which are vital for various synthetic applications. The interaction of this compound with magnesium in dry solvents facilitates the formation of these reagents, enabling further reactions with carbonyl compounds .
  • Electrophilic Reactions : this compound's structure allows it to undergo electrophilic alkylation reactions, providing a pathway for synthesizing more complex molecules. This property is exploited in various synthetic methodologies that require selective functionalization .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
ElectrocarboxylationProduction of carboxylic acidsAchieved 98% yield using a copper-silver catalyst at low temperature .
Photocrosslinkable PolymersBiodegradable packagingStarch-cinnamyl ethers formed films with tailored properties upon UV exposure .
Cyclopropane SynthesisDiastereoselective synthesisHigh selectivity (>95:5) for cyclopropanes from various substrates using photocatalysis .

Mechanism of Action

The mechanism of action of cinnamyl chloride primarily involves its reactivity as an electrophile. The chlorine atom in this compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical reactions. In biological systems, this compound and its derivatives can interact with cellular components, leading to antimicrobial and anticancer effects. For example, cinnamyl derivatives have been shown to disrupt the plasma membrane of fungi and bacteria, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Reactivity in Solvolysis

Cinnamyl chloride undergoes solvolysis via a loose Sₙ1 mechanism, facilitated by resonance stabilization of the carbocation intermediate by the aromatic ring. Studies in aqueous ethanol, methanol, acetone, and 2,2,2-trifluoroethanol (TFE) reveal solvent-dependent rate constants (Table 1) .

Table 1. Specific Rate Constants (×10⁵ s⁻¹) for Solvolysis of this compound at 25.0°C

Solvent System Rate Constant
80% EtOH 1.23
90% MeOH 0.98
50% TFE 4.56
70% TFE-30% EtOH 3.21

Comparatively, cinnamyl bromide exhibits faster solvolysis rates due to the weaker C-Br bond, while m-methoxybenzyl chloride shows similar selectivity profiles, suggesting analogous ion-pair mechanisms .

Electrochemical Carboxylation

In electrocarboxylation, this compound demonstrates higher conversion yields (77–85%) than allyl halides (37–56%) under identical conditions. Cyclic voltammetry (CV) reveals a reduction peak at −1.47 V for allyl chloride, more negative than this compound (−1.32 V), indicating lower reducibility of allyl derivatives due to the absence of aromatic stabilization (Fig. 5 in ). This electronic effect explains the superior performance of cinnamyl halides in carboxylation reactions .

Asymmetric Allylic Substitution

This compound exhibits exceptional enantioselectivity (99:1 er) in Pd-catalyzed allyl-allyl cross-coupling, outperforming unsubstituted allyl electrophiles. The aromatic ring enhances steric and electronic interactions with chiral ligands, enabling precise stereocontrol .

Hydrogenation Selectivity

In biphasic hydrogenation of cinnamaldehyde, cinnamyl alcohol is the major product (58–60%), with minor 3-phenylpropanol formation. This contrasts with allyl chloride derivatives, which lack the aromatic moiety and show lower selectivity in analogous reactions .

Structural and Functional Comparisons

This compound vs. Cinnamoyl Chloride

Cinnamoyl chloride (C₉H₇ClO), an acyl chloride, differs in reactivity due to the carbonyl group. It participates in acylation reactions (e.g., peptide synthesis) rather than nucleophilic substitutions, making it critical for preparing cinnamic acid derivatives in pharmaceuticals .

Allyl Chloride Derivatives

Allyl chloride (C₃H₅Cl) lacks aromatic conjugation, leading to reduced stability of intermediates and lower yields in carboxylation (37% vs. 85% for this compound) . Substituents like phenyl groups in (E)-5-phenyl-1-pent-3-enyl chloride moderately improve reactivity but still trail this compound in enantioselective applications .

Biological Activity

Cinnamyl chloride, a compound with the chemical formula C₉H₉Cl, is an allylic halide derived from cinnamyl alcohol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a vinyl group adjacent to a chlorine atom, which contributes to its reactivity. Its structure can be represented as follows:

Cinnamyl Chloride C9H9Cl\text{this compound }\text{C}_9\text{H}_9\text{Cl}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against various bacterial and fungal strains.

Antibacterial Activity

This compound has shown promising antibacterial effects, particularly against Gram-positive bacteria. A study reported the minimum inhibitory concentration (MIC) values for various derivatives, indicating their effectiveness:

Compound DerivativeMIC (µM)Target Organism
This compound672.83Staphylococcus aureus
Cinnamoyl Metronidazole Ester12-15 mmStaphylococcus aureus
Cinnamoyl Memantine Amide11-14 mmCandida spp.

These results suggest that modifications to the cinnamyl structure can enhance its antibacterial properties .

Antifungal Activity

This compound also exhibits antifungal activity. In a comparative study of various cinnamic acid derivatives, this compound was found to inhibit the growth of several fungal strains:

Fungal StrainMIC (µM)
Candida albicans1832.62
Candida tropicalis916.31
Aspergillus flavus1832.62

The mechanism of action appears to involve disruption of the fungal cell membrane, specifically through interaction with ergosterol, a key component of fungal membranes .

The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms. Studies indicate that it may exert its effects through:

  • Membrane Disruption : this compound interacts with phospholipid bilayers, leading to increased permeability and eventual cell lysis.
  • Nucleic Acid Damage : The compound may interfere with nucleic acid synthesis, inhibiting microbial growth.
  • Protein Denaturation : By affecting protein structures, this compound can disrupt essential metabolic processes in bacteria and fungi .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at MDPI demonstrated that various derivatives of cinnamic acid showed enhanced antimicrobial activity when halogenated. This compound was highlighted for its broad-spectrum efficacy against both bacterial and fungal pathogens .
  • Photochemical Reactions : Research into the photochemical properties of this compound revealed that it can undergo diastereoselective isomerization under specific conditions, potentially leading to new antimicrobial compounds through synthetic pathways .

Safety and Toxicity

While this compound exhibits significant biological activity, it is essential to note its toxicity profile. The compound is known to cause burns and lachrymation upon contact and may lead to corrosive injuries if inhaled . Therefore, safety precautions should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling cinnamyl chloride in laboratory settings?

this compound is highly corrosive, flammable, and reactive. Key precautions include:

  • Use of personal protective equipment (PPE) : Acid-resistant gloves, face shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
  • Storage : Keep in airtight, corrosion-resistant containers away from heat, strong oxidizers, and moisture to prevent decomposition into HCl or carbon oxides .
  • Spill management : Neutralize small spills with sodium bicarbonate; large spills require evacuation and professional cleanup .

Q. What are the standard synthetic routes to prepare this compound?

Common methods include:

  • Chlorination of cinnamyl alcohol : Using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. Reaction progress is monitored via TLC or GC-MS .
  • From cinnamaldehyde : Reduction to cinnamyl alcohol followed by chlorination. Yields depend on reaction time and stoichiometry of chlorinating agents .
  • Solvent-free enzymatic synthesis : Lipase-catalyzed transesterification (e.g., using CALB enzyme) offers a greener alternative but requires optimization of temperature (30–50°C) and water activity .

Q. How can this compound be characterized to confirm purity and structure?

Standard analytical workflows:

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 4.5–5.5 ppm for allylic CH₂Cl) .
  • Chromatography : HPLC or GC with flame ionization detection to assess purity (>97% as per commercial SDS ).
  • Physical properties : Boiling point (108°C at 12 mmHg) and density (1.096 g/mL) cross-referenced with literature .

Advanced Research Questions

Q. How can enantioselective allylic alkylation (AAA) reactions using this compound be optimized for asymmetric synthesis?

Key strategies:

  • Catalyst selection : Palladium complexes with chiral ligands (e.g., (R)-methoxyfurylbiphep) achieve high enantiomeric excess (ee >90%). Ligand-to-metal ratios (1:1–2:1) critically influence selectivity .
  • Nucleophile compatibility : Carboxylates, amines, and phenols are effective. Pre-activation of nucleophiles (e.g., as silyl ethers) improves reactivity .
  • Solvent and temperature : Non-polar solvents (toluene) at 0–25°C minimize side reactions like β-hydride elimination .

Q. What methodologies enable the electrochemical carboxylation of this compound with CO₂?

Recent advances:

  • Catalyst design : Silver-encapsulated copper salen complexes ([Cu]@Ag) enhance electron transfer and selectivity. Optimized conditions: −1.2 V vs. SCE, CO₂ pressure of 1 atm .
  • Product analysis : β,γ-unsaturated carboxylic acids are characterized via FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS. Yields reach 85% with moderate regioselectivity .
  • Mechanistic insights : In situ FTIR and DFT studies suggest a radical anion intermediate formed via CO₂ activation at the cathode .

Q. How should researchers resolve contradictions in reaction outcomes when using this compound under varying catalytic conditions?

Systematic approaches:

  • Control experiments : Compare yields and byproducts in air vs. inert atmospheres to identify oxidation-sensitive steps .
  • Kinetic studies : Monitor reaction progress via in situ Raman or NMR to detect intermediates (e.g., allyl-palladium complexes in AAA) .
  • Computational modeling : Density functional theory (DFT) calculations predict transition states and explain selectivity differences between ligands .

Properties

IUPAC Name

[(E)-3-chloroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTYTFSSTWXZFU-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175315
Record name Cinnamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS]
Record name Cinnamyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20439
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-Cinnamyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21873
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

21087-29-6, 2687-12-9
Record name Cinnamyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (3-chloro-1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloroprop-1-enyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1E)-3-chloroprop-1-en-1-yl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to the same manner as described in Example 6, p-chloromethylstyrene (82.5 g, 0.541 mole) and styrene (18.8 g, 0.181 mole) were polymerized by using azobis-iso-butyronitrile (1 g) to obtain a copolymer of chloromethylstyrene and styrene as white powder, yield 80%. The structure was confirmed by IR and NMR spectra.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cinnamyl chloride
Cinnamyl chloride
Cinnamyl chloride
Cinnamyl chloride
Cinnamyl chloride
Cinnamyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.